4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic compound that contains a fluorine atom attached to the tetrahydropyridine ring.
Mechanism of Action
Target of Action
It’s structurally similar to mptp (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to target dopaminergic neurons .
Mode of Action
Mptp, a structurally similar compound, is metabolized into mpp+ (1-methyl-4-phenylpyridine), which can cause free radical production in vivo and lead to oxidative stress .
Biochemical Pathways
Mptp is known to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra .
Pharmacokinetics
Mptp is known to be metabolized into mpp+, which can cause free radical production in vivo and lead to oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride typically involves the fluorination of piperidinyl olefins. One common method is the treatment of piperidinyl olefins with Selectfluor, a fluorinating agent. The reaction conditions usually involve the use of solvents such as acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various tetrahydropyridine derivatives.
Scientific Research Applications
4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurodegenerative diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
- 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
Uniqueness
4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated analogs. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
4-fluoro-1,2,3,6-tetrahydropyridine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN.ClH/c6-5-1-3-7-4-2-5;/h1,7H,2-4H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGZLLMRDYLPET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
281652-11-7 | |
Record name | Pyridine, 4-fluoro-1,2,3,6-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=281652-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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